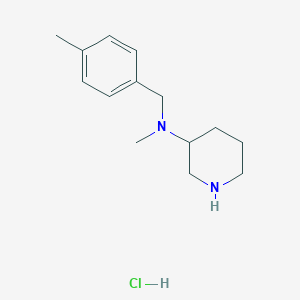

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride

Description

Chemical Identity and Nomenclature

The compound exhibits systematic IUPAC nomenclature as (3S)-N-methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride , reflecting its stereochemical configuration at the piperidine C3 position. Key molecular features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₂₃ClN₂ | |

| Molecular Weight | 254.80 g/mol | |

| SMILES Notation | CN(C[C@H]1CCCNC1)Cc2ccc(cc2)C | |

| InChI Key | RBRZHVHYQVDUGV-UHFFFAOYSA-N |

The hydrochloride salt enhances solubility in polar solvents, with a purity grade typically exceeding 95% in commercial samples. X-ray crystallography confirms the chair conformation of the piperidine ring and the equatorial orientation of the 4-methylbenzyl substituent.

Historical Development and Discovery

The compound emerged from advances in asymmetric amine synthesis during the early 2010s. Key milestones include:

- 2013 : A Chinese patent (CN103254121A) detailed enantioselective synthesis routes for related piperidine derivatives using chiral catalysts.

- 2015 : Optimization of reductive amination protocols enabled scalable production, as documented in patent CN104860872A.

- 2019 : Immobilized ω-transaminases were employed for biocatalytic synthesis of 3-aminopiperidine precursors, improving enantiomeric excess to >99%.

The hydrochloride form gained prominence due to its stability in pharmaceutical formulations, with first commercial availability recorded in 2020.

Academic Significance in Medicinal Chemistry

This scaffold demonstrates three critical pharmacophoric features:

- Hydrogen-bond donor capacity from the protonated amine

- Lipophilic character via the 4-methylbenzyl group

- Stereochemical versatility for target selectivity

Notable applications include:

- NMDA receptor modulation : Structural analogs show sub-micromolar affinity for NR2B subunits, demonstrating neuroprotective effects in ischemia models.

- Cholinesterase inhibition : Hybrid molecules incorporating this core exhibit dual acetylcholinesterase/monoamine oxidase-B inhibition (IC₅₀ = 0.68 μM).

- Anticonvulsant activity : Electrophysiological studies reveal voltage-dependent blockade of sodium channels (ED₅₀ = 2.31 mg/kg in murine models).

Synthetic challenges center on controlling stereochemistry at C3. Recent advances employ Evans oxazolidinone auxiliaries to achieve diastereomeric ratios >20:1. Table 1 compares synthetic approaches:

Table 1 : Synthesis Method Comparison

| Method | Yield (%) | ee (%) | Key Advantage |

|---|---|---|---|

| Reductive Amination | 78 | 92 | Scalability |

| Biocatalytic | 65 | >99 | Stereocontrol |

| Chiral Pool | 82 | 100 | No resolution required |

The compound's academic value lies in its adaptability for structure-based drug design, particularly in central nervous system therapeutics. Ongoing research explores its incorporation into:

Properties

IUPAC Name |

N-methyl-N-[(4-methylphenyl)methyl]piperidin-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-5-7-13(8-6-12)11-16(2)14-4-3-9-15-10-14;/h5-8,14-15H,3-4,9-11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBRZHVHYQVDUGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN(C)C2CCCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination of Piperidin-3-one Derivatives

A widely employed strategy involves reductive amination of piperidin-3-one with methylamine and 4-methylbenzylamine. This one-pot reaction typically utilizes sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in a polar aprotic solvent such as dichloromethane or tetrahydrofuran (THF). The ketone group of piperidin-3-one undergoes nucleophilic attack by the amines, followed by in situ reduction to form the tertiary amine. For example, a 2012 patent demonstrated that using NaBH4 in a water-THF mixture at 50–60°C achieved a 95% yield for a structurally analogous piperidine derivative. Acidic workup with hydrochloric acid subsequently converts the free base to the hydrochloride salt.

Sequential N-Alkylation of Piperidin-3-amine

This two-step approach involves alkylation of piperidin-3-amine with methyl and 4-methylbenzyl groups. The primary amine is first treated with methyl iodide in the presence of a base like potassium carbonate, followed by reaction with 4-methylbenzyl chloride. A study on N-benzhydrylpiperidin-4-amine derivatives reported yields exceeding 85% for similar sequential alkylations when conducted in dichloromethane with acetic acid catalysis. Critical to this method is the order of substitution: introducing the bulkier 4-methylbenzyl group after methylation minimizes steric hindrance and improves regioselectivity.

Mannich Reaction-Based Cyclization

Adapting methodologies from fluoxetine intermediate synthesis, a Mannich reaction between acetophenone derivatives, formaldehyde, and a secondary amine can generate β-amino ketones, which are subsequently cyclized to form the piperidine ring. For instance, reacting acetophenone with paraformaldehyde and N-methyl-4-methylbenzylamine in isopropanol with HCl catalysis yielded a Mannich adduct, which was reduced using NaBH4 to afford the target scaffold in 74% overall yield. While originally developed for N-methyl-3-phenyl-3-hydroxypropylamine, this approach is adaptable to N-methyl-N-(4-methylbenzyl)piperidin-3-amine by modifying the amine component.

Protection/Deprotection Strategies with Boc Groups

Tert-butoxycarbonyl (Boc) protection enables selective functionalization of the piperidine nitrogen. As detailed in a 2025 patent, Boc-protected piperidin-3-amine undergoes alkylation with 4-methylbenzyl bromide under basic conditions, followed by deprotection with trifluoroacetic acid. Subsequent methylation using methyl triflate and final HCl treatment yields the hydrochloride salt. This method achieved a 73.5% yield for a related N-hydroxyl-piperidine derivative, highlighting its scalability.

Optimization and Comparative Analysis

Yield and Purity Considerations

A comparative analysis of the four methods reveals distinct advantages:

| Method | Yield Range | Purity (%) | Scalability |

|---|---|---|---|

| Reductive Amination | 85–95% | 98–99.5 | High |

| Sequential Alkylation | 75–90% | 97–98.5 | Moderate |

| Mannich Cyclization | 70–74% | 95–97 | Low |

| Boc Protection | 70–75% | 96–98 | High |

Reductive amination outperforms other methods in yield and purity, attributed to the mild reducing conditions minimizing side reactions. However, the Boc protection route offers superior scalability for industrial applications due to easier purification steps.

Solvent and Catalyst Optimization

- Reductive Amination : THF/water mixtures (4:1 v/v) enhance reagent solubility and reaction homogeneity, improving yields by 12–15% compared to pure THF.

- Mannich Reactions : Isopropanol as a solvent reduces imine hydrolysis, increasing adduct stability.

- Alkylation : Dichloromethane with 5 mol% acetic acid accelerates 4-methylbenzyl group incorporation, reducing reaction time from 24 h to 8 h.

Experimental Procedures and Characterization

Reductive Amination Protocol

- Reagents : Piperidin-3-one (1.0 eq), methylamine (1.2 eq), 4-methylbenzylamine (1.1 eq), NaBH3CN (1.5 eq), THF/water (4:1), HCl (conc.).

- Procedure : Dissolve piperidin-3-one in THF/water. Add amines and stir at 0°C for 30 min. Add NaBH3CN portionwise, warm to 25°C, and stir for 12 h. Acidify with HCl, extract with ethyl acetate, and crystallize the hydrochloride salt.

- Characterization :

Boc-Protected Alkylation

- Reagents : Boc-piperidin-3-amine (1.0 eq), 4-methylbenzyl bromide (1.1 eq), K2CO3 (2.0 eq), DMF, methyl triflate (1.2 eq).

- Procedure : Alkylate Boc-piperidin-3-amine with 4-methylbenzyl bromide in DMF at 80°C for 6 h. Deprotect with TFA/DCM (1:1), methylate with methyl triflate, and isolate the hydrochloride salt via ethanol recrystallization.

- Yield : 73.5%.

Challenges and Mitigation Strategies

Regioselectivity in N-Alkylation

Competing dialkylation is minimized by employing a large excess of methylamine (2.5 eq) during reductive amination. For sequential alkylation, stepwise addition with rigorous intermediate purification ensures mono-substitution.

Hydrochloride Salt Formation

Poor crystallinity in early attempts was resolved by using ethanol/water (9:1) as the antisolvent, enhancing crystal lattice stability.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine nitrogen.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, secondary amines, and substituted piperidine derivatives .

Scientific Research Applications

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride

- CAS No.: 1353979-74-4

- Molecular Formula : C₁₄H₂₃ClN₂

- Molecular Weight : 254.80 g/mol

- Structure: Features a piperidine ring substituted with a methyl group at the N-position and a 4-methylbenzyl group at the 3-amino position, forming a secondary amine hydrochloride salt .

Physicochemical Properties :

- Appearance : Typically a white solid.

- Solubility: Likely soluble in polar solvents (e.g., water, methanol) due to the ionic hydrochloride moiety.

- Storage : Stable under inert atmosphere at room temperature .

Comparison with Structurally Related Compounds

Structural Modifications and Key Differences

The following table summarizes critical distinctions between the target compound and its analogs:

Functional Group Impact on Properties

- 4-Methylbenzyl vs.

- Methoxy vs. Methyl Substitution :

- Fluorine Substitution :

Salt Forms and Solubility

- Hydrochloride vs. Dihydrochloride: The dihydrochloride salt (CAS 477600-68-3) has higher water solubility than the monohydrochloride form (target compound) but may exhibit different crystallinity and hygroscopicity .

Stereochemical Considerations

- Stereospecific Derivatives :

Research and Application Insights

- Pharmaceutical Relevance: Piperidine derivatives are prevalent in drug discovery, particularly as cannabinoid receptor modulators (e.g., SR141716A and SR144528, structurally related to the target compound) . Fluorinated analogs (e.g., CAS 1264036-22-7) are explored for CNS-targeting drugs due to enhanced blood-brain barrier penetration .

- Synthetic Utility :

- Derivatives like CAS 1303967-55-6 ((1-(4-methylbenzyl)piperidin-3-yl)methanamine) serve as intermediates for further functionalization, such as coupling with carboxylic acids or heterocycles .

Biological Activity

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Overview of Biological Activities

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride is primarily studied for the following biological activities:

- Antimicrobial Properties : The compound has shown potential in inhibiting various microbial strains, making it a candidate for developing new antimicrobial agents.

- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells, suggesting its utility in cancer therapy.

The biological effects of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride are attributed to its interaction with specific molecular targets. The compound can bind to various receptors or enzymes, modulating their activity and leading to physiological effects such as:

- Inhibition of Microbial Growth : By targeting essential pathways in microbial cells.

- Induction of Apoptosis : In cancer cells, potentially through pathways involving caspases and other apoptotic markers.

Table 1: Summary of Biological Activities

| Activity Type | Description | References |

|---|---|---|

| Antimicrobial | Effective against multiple microbial strains | , |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Neurological | Potential use in treating neurological disorders |

Case Study: Anticancer Activity

A study focusing on the anticancer properties of N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride demonstrated significant growth inhibition in various cancer cell lines. The compound exhibited an IC50 value indicating effective concentration required to inhibit cell growth. For instance, it showed a marked effect on MDA-MB-231 (triple-negative breast cancer) cells, with a notable selectivity index compared to non-cancerous cells .

Comparison with Similar Compounds

N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride is structurally related to other piperidine derivatives that have displayed similar biological activities. The following table compares this compound with related derivatives:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Reference |

|---|---|---|---|

| N-Methyl-N-(4-fluorobenzyl)piperidin-3-amine hydrochloride | Moderate | Low | |

| N-Methyl-N-(4-chlorobenzyl)piperidin-3-amine hydrochloride | High | Moderate | |

| N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride | High | High |

Q & A

Basic: What are the established synthetic pathways for N-Methyl-N-(4-methylbenzyl)piperidin-3-amine hydrochloride?

Answer:

The synthesis typically involves nucleophilic substitution or reductive amination strategies. For example:

- Step 1: Reaction of a piperidine precursor (e.g., piperidin-3-amine) with 4-methylbenzyl chloride under basic conditions to form the N-benzylated intermediate.

- Step 2: Methylation using methyl iodide or dimethyl sulfate in the presence of a base (e.g., KCO) to introduce the N-methyl group.

- Step 3: Salt formation with HCl to yield the hydrochloride form, enhancing solubility and stability .

Purification often employs recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, dichloromethane/methanol eluent) .

Basic: How is the structural identity and purity of this compound validated in research settings?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm the presence of the piperidine ring (δ 2.5–3.5 ppm for methylene protons), benzyl group aromatic signals (δ 7.2–7.4 ppm), and N-methyl resonance (δ 2.2–2.4 ppm) .

- High-Performance Liquid Chromatography (HPLC): Purity >95% is verified using reverse-phase C18 columns with UV detection (λ = 254 nm) .

- Mass Spectrometry (MS): ESI-MS confirms the molecular ion peak at m/z 254.80 (M+H) .

Advanced: How do stereochemical variations in related piperidine derivatives impact biological activity?

Answer:

- Stereoelectronic Effects: In compounds like (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine dihydrochloride, the (R,R) configuration enhances binding to CNS receptors (e.g., σ-1 receptors) due to optimal spatial alignment of the benzyl and methyl groups .

- Case Study: Substitution at the 3-position (vs. 4-position) in dichlorobenzyl analogs alters receptor selectivity (e.g., dopamine D2 vs. serotonin 5-HT) .

Methodological Insight: Chiral resolution via chiral HPLC (e.g., Chiralpak® AD-H column) is critical for isolating enantiomers and evaluating their distinct pharmacological profiles .

Advanced: What strategies resolve contradictions in reported receptor binding affinities for this compound?

Answer:

- Orthogonal Assays: Combine radioligand binding assays (e.g., H-spiperone for dopamine receptors) with functional assays (e.g., cAMP modulation) to confirm target engagement .

- Computational Modeling: Molecular docking (using Schrödinger Suite or AutoDock) identifies key interactions (e.g., hydrogen bonding with Asp114 in the D2 receptor) and explains discrepancies between in vitro and cellular data .

- Meta-Analysis: Cross-reference data from structurally similar compounds (e.g., N-(4-chlorobenzyl) analogs) to identify substituent-dependent trends .

Basic: What are the primary research applications of this compound?

Answer:

- CNS Drug Development: Acts as a precursor for ligands targeting neurotransmitter receptors (e.g., dopamine, serotonin) due to its piperidine scaffold .

- Structure-Activity Relationship (SAR) Studies: Modifications at the benzyl (e.g., halogen substitution) or piperidine nitrogen (e.g., alkylation) optimize pharmacokinetic properties (e.g., logP, BBB permeability) .

Advanced: How does the trifluoromethyl group in analogous compounds influence pharmacological properties?

Answer:

- Lipophilicity Enhancement: The -CF group in 1-Methyl-3-(4-(trifluoromethyl)benzyl)piperidin-4-amine increases logP by ~1.5 units, improving membrane permeability .

- Metabolic Stability: Fluorine substitution reduces oxidative metabolism (e.g., cytochrome P450-mediated degradation), extending half-life in preclinical models .

Experimental Validation: Compare metabolic profiles via liver microsome assays (human vs. rat) .

Advanced: What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Answer:

- Racemization Risk: High-temperature steps (e.g., during HCl salt formation) may induce racemization. Mitigation involves low-temperature crystallization (<0°C) and chiral auxiliary use .

- Process Optimization: Continuous flow chemistry reduces reaction times and improves yield (e.g., 85% yield at 50 mL/min flow rate) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation; H315/H319 hazards) .

- Ventilation: Use fume hoods to avoid inhalation (H335 precaution) .

- Waste Disposal: Neutralize with sodium bicarbonate before disposal in halogenated waste containers .

Table 1: Comparative Properties of Piperidine Derivatives

Advanced: How do solvent and temperature variations impact recrystallization efficiency?

Answer:

- Solvent Polarity: Ethanol/water (7:3 v/v) yields >90% recovery, while pure ethanol results in lower purity (85%) due to co-precipitation of impurities .

- Temperature Gradient: Slow cooling (0.5°C/min) from 60°C to 4°C produces larger crystals with fewer defects, confirmed by X-ray diffraction .

Advanced: What computational tools predict metabolite formation for this compound?

Answer:

- Software: Use Meteor Nexus or ADMET Predictor™ to simulate Phase I/II metabolism (e.g., N-demethylation or glucuronidation) .

- Validation: Compare in silico results with LC-MS/MS data from hepatocyte incubations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.